molecular formula C7H9NO3 B2565772 Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 127744-63-2

Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B2565772
CAS No.: 127744-63-2
M. Wt: 155.153
InChI Key: NCFBALCGLIRCSQ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula C7H9NO3 It is a derivative of tetrahydropyridine and is characterized by the presence of a methyl ester group at the 1-position and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the reaction of methyl acetoacetate with an appropriate amine under acidic or basic conditions. One common method involves the use of lactic acid as a catalyst at elevated temperatures to facilitate the reaction . The reaction mixture is then purified through standard techniques such as filtration and recrystallization to obtain the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl 4-oxo-2,3-dihydropyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFBALCGLIRCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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